3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a derivative of uracil, a pyrimidine base found in RNA. It features a bromine atom at the 5-position of the uracil ring and a propanoic acid substituent at the 1-position. The compound belongs to a class of molecules that have demonstrated potential in various scientific applications, including the development of antitumor agents. [, , , , ]
3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a synthetic organic compound classified as a pyrimidine derivative. It possesses a unique structure that includes a bromine substituent and two carbonyl groups, contributing to its potential biological activities and applications in medicinal chemistry. This compound is of interest due to its potential as an enzyme inhibitor and its role in various biological processes.
The compound is synthesized through various chemical methods, primarily involving the modification of pyrimidine derivatives. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings.
3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by their six-membered ring structure containing nitrogen atoms. Its classification is important for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Catalysts may also be employed to facilitate specific reactions.
The molecular formula for 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is . The compound features a pyrimidine ring with two carbonyl groups at positions 2 and 4, a bromine substituent at position 5, and a propanoic acid side chain at position 3.
Property | Value |
---|---|
Molecular Weight | 232.06 g/mol |
IUPAC Name | 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid |
InChI | InChI=1S/C7H8BrN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2,(H,11,12)(H,9,13,14) |
InChI Key | SCUUXPJVDPBXJZ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=O)NC(=O)N1CCC(=O)O)N |
The compound can undergo various chemical reactions typical for pyrimidine derivatives:
Each reaction requires specific conditions such as temperature control and the presence of catalysts or solvents that favor desired pathways while minimizing side reactions.
The mechanism of action for 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves its interaction with biological targets such as enzymes or receptors. The compound may act as an enzyme inhibitor by binding to active sites or altering receptor functions through competitive inhibition.
Research indicates that similar compounds have shown potential in inhibiting enzymes involved in nucleic acid metabolism and other cellular processes. The exact pathways are context-dependent and require further investigation to elucidate specific interactions.
The compound is typically found as a solid at room temperature. Its solubility varies depending on the solvent used but generally dissolves well in polar solvents due to its carboxylic acid group.
Key chemical properties include:
Relevant data on stability and reactivity under different conditions would be necessary for practical applications.
3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has several potential applications:
The critical 5-bromo substituent on the pyrimidine ring is introduced via regioselective electrophilic bromination. This functionalization is typically performed either on a pre-formed uracil derivative or during the synthesis of the dihydropyrimidinone core. Direct bromination of uracil or its N1-substituted derivatives exploits the inherent electron-rich character of the 5,6-double bond. Common electrophilic brominating agents include:
Regioselectivity for the 5-position is consistently high due to the directing effects of the carbonyl groups flanking C5 and C6, making the 5-position significantly more nucleophilic than the 6-position. Bromination occurs readily at ambient temperature or slightly elevated temperatures (40-80°C). The resulting 5-bromo-6-hydroxy-dihydropyrimidin-2,4-dione intermediate tautomerizes to the thermodynamically stable 5-bromo-3,4-dihydropyrimidine-2,4-dione (5-bromouracil derivative).
Table 1: Comparison of Common Bromination Methods for 5-Functionalization
Brominating Agent | Solvent System | Typical Conditions | Key Advantages | Key Limitations |
---|---|---|---|---|
Br₂ | AcOH / H₂O / NaOAc buffer | 0-25°C, 1-4 h | High reactivity, cost-effective | Handling hazards, potential over-bromination/di-bromination, oxidation side products |
NBS | DMF, DMSO, Dioxane/H₂O | 20-80°C, 1-6 h | Safer handling, better control, high regioselectivity | Cost, potential succinimide byproduct removal |
Br₂ / P(OPh)₃ | DCM, Acetonitrile | 0-25°C, 1-2 h | Milder bromination source | Requires additional reagent |
The 5-bromo-3,4-dihydropyrimidin-2,4(1H,3H)-dione core can be constructed de novo, with bromination occurring either during or after cyclization. Key synthetic routes include:
The Biginelli approach remains the most prevalent and scalable method for constructing the core, particularly when combined with post-cyclization bromination.
Table 2: Dihydropyrimidinone Core Synthesis Strategies
Strategy | Key Starting Materials | Typical Conditions | Bromine Incorporation | Notes |
---|---|---|---|---|
Modified Biginelli (Strategy A) | Aldehyde, Ethyl 4-bromoacetoacetate, Urea | Acid catalyst (HCl, p-TsOH, Lewis acid), reflux | Directly from ketone | Potential for lower regioselectivity in cyclization |
Modified Biginelli (Strategy B) | Aldehyde, Ethyl acetoacetate, Urea → Bromination | Acid catalyst for cyclization; Bromination conditions | Post-cyclization | Higher yielding core formation, requires separate bromination step |
β-Bromo-β-alkoxyacrylate Route | β-Bromo-β-alkoxyacrylate, Urea derivative | Base catalysis, heating | Directly from acrylate | Less common, multi-step acrylate synthesis |
The 3-(propanoic acid) side-chain is introduced at the N1-position of the 5-bromo-dihydropyrimidinone core via N-alkylation. This is typically achieved through nucleophilic substitution:
Table 3: N1-Alkylation Methods for Propanoic Acid Chain Introduction
Alkylating Agent | Base | Solvent | Typical Temp (°C) | Notes |
---|---|---|---|---|
Acrylic Acid | K₂CO₃, NaOH | DMF, H₂O (PTC) | 60-100 | Direct route to acid; potential polymerization |
Ethyl Acrylate | K₂CO₃ | DMF, Acetone | 20-80 | Requires hydrolysis step; cleaner reaction often |
Methyl Acrylate | K₂CO₃ | DMF, MeCN | 20-80 | Requires hydrolysis step; similar to ethyl |
Ethyl 3-Bromopropanoate | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 50-80 | Potential O-alkylation; slower than acrylates |
The carboxylic acid group of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is readily derivatized to esters, primarily for analytical purposes (e.g., NMR characterization, chromatography), protection during synthesis, or structure-activity relationship (SAR) studies in drug discovery contexts. Common esters include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9